molecular formula C17H14ClF7O2 B143116 Tefluthrin CAS No. 79538-32-2

Tefluthrin

Cat. No.: B143116
CAS No.: 79538-32-2
M. Wt: 418.7 g/mol
InChI Key: ZFHGXWPMULPQSE-UHFFFAOYSA-N
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Description

Tefluthrin is a synthetic pyrethroid insecticide and acaricide that has been used in agriculture, public health, and veterinary medicine. It is a broad-spectrum insecticide that has been used to control a variety of pests, including mosquitoes, fleas, ticks, and other insects. This compound is also used in the control of household insects and is a component of many household insecticides.

Scientific Research Applications

Ecotoxicological Effects on Earthworms

Tefluthrin, the first pyrethroid developed for soil treatment, has significant acute toxicity to the earthworm Eisenia fetida. The toxic effects include intestinal damage, body weight changes, and DNA damage caused by oxidative stress, suggesting this compound's potential to harm soil ecosystems. The study emphasizes the importance of rational use of chiral compounds in agriculture to minimize damage to soil ecology (Wen et al., 2020).

Effects on Membrane Ion Currents in Cells

This compound's impact on ion currents in endocrine and neuroendocrine cells, such as in pituitary tumor (GH3) cells and hypothalamic (GT1-7) neurons, has been studied. The compound increases the amplitude of voltage-gated Na+ current (INa), affecting the endocrine or neuroendocrine function in vivo. This research provides insights into how this compound and similar pyrethroids affect cellular functions (Wu et al., 2009).

Sub-lethal Effects on Insects

Investigations into the sub-lethal concentrations of this compound on Diabrotica undecimpunctata howardi (southern corn rootworm) larvae revealed reduced body weights, survival to adulthood, adult fecundity, and changes in egg fertility. This research helps understand this compound's environmental impact and implications for pest management strategies (Michaelides & Wright, 1997).

Metabolism and Toxicity

Studies on this compound's metabolism in mammals and its residual toxicity in agricultural products highlight the human health risks associated with its use. The review calls for rational application and increased awareness of the residual toxicity of this compound in crops due to its global use (Wang et al., 2022).

Cardiac Toxicity in Rat Myocytes

Research on isolated rat ventricular myocytes indicates that this compound prolongs the action potential duration, suggesting potential cardiac toxicity. The study provides insights into the arrhythmogenic model, where this compound exposure leads to cellular Ca2+ overload and subsequent cardiac effects (Spencer & Sham, 2005).

Desorption from Soil in Rainfall Runoff Systems

The desorption of this compound from soil particles in simulated rainfall runoff systems has been studied to understand its environmental behavior. This research is crucial for accurate environmental modeling of this compound's impact (Zhou et al., 1997).

Interaction with Entomopathogenic Nematodes

This compound's interaction with entomopathogenic nematodes and its effect on larvae of the western corn rootworm indicate potential synergistic responses, offering integrated approaches for insect control (Nishimatsu & Jackson, 1998).

Environmental Fate and Agronomic Effects

A multi-year field study evaluating the environmental fate and agronomic effects of this compound in combination with genetically modified corn reveals its persistence in the environment, travel potential off-site in runoff water, and sediment, and its influence on crop damage and yield (Whiting et al., 2014).

Mechanism of Action

Target of Action

Tefluthrin, a synthetic pyrethroid insecticide, primarily targets soil-dwelling insect and arthropod pests such as corn rootworm (larvae only), wireworm, white grubs, seedcorn maggots, some cutworms, springtails, Symphylids (centipedes), millipedes, and pygmy beetle

Mode of Action

This compound operates by interfering with the sodium transport in insect nerve cells . At the physiological level, synthetic pyrethroids like this compound lead to a closure of voltage-gated sodium channels in membranes at the axon ends . When this compound keeps these channels open, the nerves cannot be “reset”, leading to permanent depolarization . This results in a feeding stop and paralysis of the target pest .

Biochemical Pathways

This compound’s metabolism in mammals involves the hydrolysis of the ester bond to form cyclopropane acid and 4-methylbenzyl alcohol moieties, followed by oxidation . This metabolic pathway is crucial for the detoxification and elimination of this compound from the body .

Pharmacokinetics

It’s known that this compound is a relatively volatile substance , which suggests it can be readily absorbed and distributed in the environment. Its metabolism, as mentioned above, involves hydrolysis and oxidation

Result of Action

The primary result of this compound’s action is the paralysis and eventual death of the target pests . On a molecular level, this compound exposure can stimulate Na+ influx, cause cellular Ca2+ overload, and prolong action potential duration in isolated rat ventricular myocytes, potentially contributing to arrhythmogenic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound is effective against soil pests because it can move as a vapor without irreversibly binding to soil particles . This property allows it to penetrate the soil and reach its targets effectively. This compound is very highly toxic to freshwater and estuarine fish and invertebrates , indicating that its impact can vary significantly depending on the specific environmental context.

Safety and Hazards

Tefluthrin is harmful if swallowed, inhaled, or comes into contact with skin . It is very toxic to aquatic life with long-lasting effects . Protective clothing, gloves, and eye/face protection should be worn when handling this compound . It should be used only outdoors or in a well-ventilated area .

Future Directions

Given the global use of Tefluthrin, there is a need for greater attention to the residual toxicity caused by this compound in primary and succeeding crops . This is particularly important considering the potential human health risks associated with residues of this compound in various agricultural and animal-derived products .

Biochemical Analysis

Biochemical Properties

Tefluthrin, like other pyrethroids, mimics the structure and properties of the naturally occurring insecticide pyrethrin . It interacts with voltage-gated sodium channels in the nervous system of insects, disrupting normal neuronal function and leading to paralysis and death

Cellular Effects

This compound’s primary cellular effect is the disruption of normal neuronal function. It binds to voltage-gated sodium channels, altering their function and leading to a disruption in the normal firing of neurons This can affect various cellular processes, including cell signaling pathways and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with voltage-gated sodium channels. It binds to these channels, altering their function and leading to a disruption in the normal firing of neurons This can result in paralysis and death in insects

Temporal Effects in Laboratory Settings

This compound has been observed to have a slight temporal effect in pest control, with its comparative control efficacy slightly improving with time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is metabolized in mammals through the hydrolysis of the ester bond to form cyclopropane acid and 4-methylbenzyl alcohol moieties, followed by oxidation

Transport and Distribution

This compound can move as a vapor without irreversibly binding to soil particles, which distinguishes it from most other pyrethroids This suggests that this compound may be transported and distributed within cells and tissues in a similar manner

Properties

IUPAC Name

(2,3,5,6-tetrafluoro-4-methylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF7O2/c1-6-11(19)13(21)7(14(22)12(6)20)5-27-15(26)10-8(16(10,2)3)4-9(18)17(23,24)25/h4,8,10H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHGXWPMULPQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861016
Record name (2,3,5,6-Tetrafluoro-4-methylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; Technical product: Off-white solid; [HSDB]
Record name Tefluthrin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

156 °C at 1 mm Hg
Details Tomlin CDS, ed. Tefluthrin (79538-32-2). In: The e-Pesticide Manual, 13th Edition Version 3.1 (2004-05). Surrey UK, British Crop Protection Council.
Record name Tefluthrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In acetone, hexane, toluene, dichloromethane, ethyl acetate: >500; methanol 263 (all in g/L, 21 °C), In water, 0.02 mg/L at 20 °C
Details PMID:2205893, Shiu WY et al; Rev Environ Contam Toxicol 116: 15-187 (1990)
Record name Tefluthrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.48 g/mL (25 °C)
Details Tomlin CDS, ed. Tefluthrin (79538-32-2). In: The e-Pesticide Manual, 13th Edition Version 3.1 (2004-05). Surrey UK, British Crop Protection Council.
Record name Tefluthrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00006 [mmHg], 6.00X10-5 mm Hg at 20 °C
Details Bewick DW et al; in 1986 Proc British Crop Conf., Pests and Diseases, 2: 159-68 (1986)
Record name Tefluthrin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7311
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details Bewick DW et al; in 1986 Proc British Crop Conf., Pests and Diseases, 2: 159-68 (1986)
Record name Tefluthrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Voltage-gated sodium channels are important sites for the neurotoxic actions of pyrethroid insecticides in mammals. The pore-forming alpha subunits of mammalian sodium channels are encoded by a family of 9 genes, designated Nav1.1-Nav1.9. Native sodium channels in the adult central nervous system (CNS) are heterotrimeric complexes of one of these 9 alpha subunits and two auxiliary (beta) subunits. Here ... the functional properties and pyrethroid sensitivity of the rat and human Nav1.3 isoforms, which are abundantly expressed in the developing CNS /are compared/. Coexpression of the rat Nav1.3 and human Nav1.3 alpha subunits in combination with their conspecific beta1 and beta2 subunits in Xenopus laevis oocytes gave channels with markedly different inactivation properties and sensitivities to the pyrethroid insecticide tefluthrin. Rat Nav1.3 channels inactivated more slowly than human Nav1.3 channels during a depolarizing pulse. The rat and human channels also differed in their voltage dependence of steady-state inactivation. Exposure of rat and human Nav1.3 channels to 100 uM tefluthrin in the resting state produced populations of channels that activated, inactivated and deactivated more slowly than unmodified channels. For both rat and human channels, application of trains of depolarizing prepulses enhanced the extent of tefluthrin modification approximately twofold; this result implies that tefluthrin may bind to both the resting and open states of the channel. Modification of rat Nav1.3 channels by 100 uM tefluthrin was fourfold greater than that measured in parallel assays with human Nav1.3 channels. Human Nav1.3 channels were also less sensitive to tefluthrin than rat Nav1.2 channels, which are considered to be relatively insensitive to pyrethroids. These data provide the first direct comparison of the functional and pharmacological properties of orthologous rat and human sodium channels and demonstrate that orthologous channels with a high degree of amino acid sequence conservation differ in both their functional properties and their sensitivities to pyrethroid insecticides., Both type I and type II esters modify the gating kinetics of sodium channels involved in the inward flow of sodium ions, producing the action potential in cells that are normally closed at the resting potential. The pyrethroids affect both the activation (opening) and inactivation (closing) of the channel, resulting in a hyperexcitable state as a consequence of a prolonged negative afterpotential that is raised to the threshold membrane potential and producing abnormal repetitive discharges. The observed differences between the type I and type II esters lie in the fact that the former hold sodium channels open for a relatively short time period (milliseconds), whereas type II esters keep the channel open for a prolonged time period (up to seconds). Although the repetitive discharges could occur in any region of the nervous system, those at presynaptic nerve terminals would have the most dramatic effect on synaptic transmission (i.e., on the CNS and peripheral sensory and motor ganglia), giving rise to the /following signs of toxicity in rats: hyperexcitability, sparring, aggressiveness, enhanced startle response, whole-body tremor, and prostration/... . The depolarizing action would have a dramatic effect on the sensory nervous system because such neurons tend to discharge when depolarized even slightly, resulting in an increased number of discharges and accounting for the ingling and/or burning sensation felt on the skin and observed in particular with type II esters. /Pyrethroids/, The biological actions of different pyrethroid esters at sodium channels is highly variable in that (1) cis and trans stereospecificity exists, the cis isomers being as much as 10-fold more toxic than trans isomers; (2) an additional chiral center is produced if a cyano-substitute is added to the alcohol, giving rise to eight possible isomers ; (3) the binding of cis and trans isomers differs, being competitive at one site and noncompetitive at another; (4) tetrodotoxin-resistant sodium channels are 10-fold more sensitive to pyrethroids than are tetrodotoxin-sensitive channels; (5) affinity to sodium channels is dependent on the variable alpha-subunit composition of the 10 or more different channels identified to date; (6) insect sodium channels are 100-fold more sensitive than mammalian channels, thereby in part explaining species susceptibility; (7) low temperature (25 °C) exerts a greater inhibitory effect of pyrethroid esters (on sodium channels) than a higher (37 °C) temperature due to increased current flow at low temperature. ...The most important factor that causes differential toxicity is the sodium channel of the nervous system. /Pyrethroids/, Other sites of action have been noted for pyrethroid esters... . Calcium channels have been proposed targets, particularly in insects at levels of 10X-7 M. Mammalian calcium channels appear to be less sensitive, with effects being seen only with type I esters. /Synthetic pyrethroids/
Details Klaassen, C.D. (ed). Casarett and Doull's Toxicology. The Basic Science of Poisons. 6th ed. New York, NY: McGraw-Hill, 2001., p. 786
Record name Tefluthrin
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Color/Form

Colorless solid

CAS No.

79538-32-2
Record name Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (2,3,5,6-tetrafluoro-4-methylphenyl)methyl ester, (1R,3R)-rel
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Record name Tefluthrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

44.6 °C, Off-white; MP: 39-43 °C /Technical/
Details Tomlin CDS, ed. Tefluthrin (79538-32-2). In: The e-Pesticide Manual, 13th Edition Version 3.1 (2004-05). Surrey UK, British Crop Protection Council.
Record name Tefluthrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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